1-Ethynyl-2-isopropylbenzene
Overview
Description
. This compound is characterized by the presence of an ethynyl group attached to a benzene ring, with an isopropyl group at the ortho position relative to the ethynyl group. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 1-Ethynyl-2-isopropylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethynyl and isopropyl groups.
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution to introduce the isopropyl group.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-2-isopropylbenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethynyl-2-isopropylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-isopropylbenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Cyclization Reactions: In the presence of specific catalysts, such as platinum chloride (PtCl2), the compound can undergo intramolecular cyclization to form indenes.
Comparison with Similar Compounds
1-Ethynyl-2-isopropylbenzene can be compared with other similar compounds:
1-Ethynyl-4-isopropylbenzene: This compound has the isopropyl group at the para position relative to the ethynyl group, resulting in different reactivity and properties.
1-Ethynyl-2-methylbenzene: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties.
1-Ethynyl-2-tert-butylbenzene: The tert-butyl group introduces significant steric hindrance, influencing the compound’s reactivity in substitution and cyclization reactions.
Properties
IUPAC Name |
1-ethynyl-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJBWFKMSCTKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348441 | |
Record name | 2-iso-Propylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-50-6 | |
Record name | 1-Ethynyl-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75659-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iso-Propylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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